2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-3-YL)ACETAMIDE
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Overview
Description
2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-3-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with benzylidene and pyridinyl substituents, contributes to its potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-3-YL)ACETAMIDE typically involves the condensation of appropriate thiazolidinone derivatives with benzaldehyde and pyridine derivatives. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as piperidine or acetic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-3-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thioxothiazolidinone moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.
Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-3-YL)ACETAMIDE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. It has shown promise in inhibiting the growth of certain bacteria and reducing inflammation in experimental models.
Medicine
In medicine, this compound is investigated for its potential anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatile reactivity makes it a valuable component in the production of various chemical products.
Mechanism of Action
The mechanism of action of 2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-3-YL)ACETAMIDE involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and survival, thereby inducing apoptosis.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds, such as pioglitazone and rosiglitazone, are known for their antidiabetic properties.
Benzylidene derivatives: Compounds like benzylideneacetone are used in organic synthesis and have various biological activities.
Pyridinyl derivatives: Compounds such as pyridine-3-carboxamide (nicotinamide) are important in medicinal chemistry.
Uniqueness
2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-3-YL)ACETAMIDE is unique due to its combination of a thiazolidinone core with benzylidene and pyridinyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
The compound 2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-3-YL)ACETAMIDE is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C19H17N3O2S2
Molecular Weight: 383.5 g/mol
IUPAC Name: N-[(5Z)-5-{[4-(dimethylamino)phenyl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
The compound features a thiazolidine ring and a pyridine moiety, which are critical for its biological activity.
Antimicrobial Properties
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial activities. For instance, compounds similar to the one in focus have shown efficacy against various bacterial strains and fungi. A study published in MDPI highlighted that thiazolidinones possess both antibacterial and antifungal properties, making them candidates for further development in treating infections .
Anti-inflammatory Effects
Thiazolidinones have been reported to possess anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation. This mechanism is crucial in conditions like arthritis and other inflammatory diseases .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Thiazolidinones have been investigated for their ability to induce apoptosis in cancer cells. Specific studies have shown that certain derivatives can inhibit tumor growth by targeting metabolic pathways essential for cancer cell survival . For example, a related compound was shown to inhibit the proliferation of human cancer cell lines through apoptosis induction and cell cycle arrest.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory processes or microbial metabolism.
- Receptor Interaction: It could interact with cellular receptors that modulate signal transduction pathways.
- Apoptosis Induction: The ability to induce apoptosis in cancer cells suggests interaction with apoptotic pathways.
Case Studies
- Antimicrobial Study: A comparative study evaluated the antimicrobial efficacy of various thiazolidinone derivatives, including the compound , against Gram-positive and Gram-negative bacteria. Results indicated a significant zone of inhibition against Staphylococcus aureus and Escherichia coli, suggesting potent antimicrobial activity .
- Anti-inflammatory Assessment: In a controlled experiment using murine models, the compound demonstrated a marked reduction in paw edema induced by carrageenan injection, indicating its potential as an anti-inflammatory agent .
- Anticancer Evaluation: A recent study assessed the cytotoxic effects of the compound on breast cancer cell lines (MCF-7). The findings revealed a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-3-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S2/c21-15(19-13-7-4-8-18-10-13)11-20-16(22)14(24-17(20)23)9-12-5-2-1-3-6-12/h1-10H,11H2,(H,19,21)/b14-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAOFDVPDWTCPK-ZROIWOOFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.